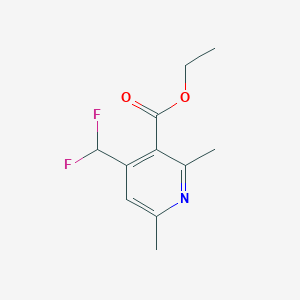

Ethyl-4-(Difluormethyl)-2,6-dimethylnicotinat

Übersicht

Beschreibung

Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate is a useful research compound. Its molecular formula is C11H13F2NO2 and its molecular weight is 229.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Spätphasen-Difluormethylierung

Diese Verbindung wird in der Spätphasen-Difluormethylierung eingesetzt, einem Verfahren, bei dem eine Difluormethylgruppe in komplexe Moleküle eingeführt wird . Diese Technik ist besonders wertvoll in der pharmazeutischen Chemie, da die Einführung von Fluoratomen die biologische Aktivität einer Verbindung deutlich verändern kann. Die Difluormethylgruppe kann die metabolische Stabilität verbessern, die Verteilung im Körper verändern und die Wechselwirkung mit biologischen Zielstrukturen modulieren.

Elektrophile Fluorierung

Ethyl-4-(Difluormethyl)-2,6-dimethylnicotinat kann als Reagenz in elektrophilen Fluorierungsreaktionen dienen . Diese Reaktionen sind entscheidend für die Synthese fluorierter Analoga von bioaktiven Verbindungen. Die Elektronegativität von Fluor verstärkt häufig die Bindungsaffinität dieser Analoga zu ihren Zielstrukturen, wodurch sie zu potenten therapeutischen Wirkstoffen werden.

Arzneimittelentwicklung

In der Arzneimittelentwicklung kann die Einführung einer Difluormethylgruppe eine strategische Modifikation sein, um die Wirksamkeit und Selektivität eines Arzneimittelkandidaten zu erhöhen . Die einzigartigen Eigenschaften der Difluormethylgruppe, wie ihre Lipophilie und ihre Fähigkeit, Wasserstoffbrückenbindungen zu bilden, können genutzt werden, um die Interaktionen zwischen Arzneimittel und Rezeptor zu verbessern.

Molekular-Docking-Studien

Molekular-Docking-Studien können this compound verwenden, um Bindungswechselwirkungen mit biologischen Zielstrukturen zu untersuchen . Diese Studien helfen zu verstehen, wie strukturelle Modifikationen, wie die Addition einer Difluormethylgruppe, die Affinität und Spezifität von Verbindungen zu ihren Rezeptoren beeinflussen.

Dichtefunktionaltheorie (DFT)-Analyse

DFT-Berechnungen können durchgeführt werden, um die elektronische Struktur und Reaktivität von Molekülen zu vorhersagen, die this compound enthalten . Diese Analysen sind unerlässlich, um die beobachteten Reaktivitätsmuster zu rationalisieren und neue Verbindungen mit den gewünschten Eigenschaften zu entwickeln.

Synthese fluorierter Biomoleküle

Die Verbindung kann zur ortsspezifischen Installation von Difluormethylgruppen an großen Biomolekülen wie Proteinen verwendet werden . Diese Anwendung ist bahnbrechend im Bereich der chemischen Biologie, da sie die präzise Modifizierung von Biomolekülen ermöglicht, was zur Entwicklung neuartiger Sonden für die biologische Forschung oder für therapeutische Zwecke führen kann.

Wirkmechanismus

Target of Action

Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate is a chemical compound that is likely to be used in the development of pesticides . The primary targets of this compound are likely to be pests such as mites . These organisms have diverse living habits, including herbivorous, predatory, parasitic, and symbiotic . They have strong reproductive ability, and can quickly develop resistance .

Pharmacokinetics

It is suggested that fluoroalkyl sulfur groups, such as the difluoromethyl group in this compound, can greatly improve the lipophilic pharmacokinetic properties of drug molecules

Result of Action

It is suggested that the compound exhibits excellent bioactivity, indicating that it may have significant effects on its targets .

Action Environment

It is known that the environmental fate, transport, and degradation of similar compounds can have a significant impact on their effectiveness

Biochemische Analyse

Biochemical Properties

Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The difluoromethyl group in the compound can act as a hydrogen bond donor and acceptor, which allows it to interact with various biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, potentially enhancing their antioxidant properties.

Cellular Effects

The effects of Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling pathways involved in oxidative stress and inflammation . For example, Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate has been found to upregulate the expression of genes encoding antioxidant enzymes, thereby enhancing the cell’s ability to neutralize reactive oxygen species.

Molecular Mechanism

At the molecular level, Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate exerts its effects through specific binding interactions with biomolecules. The difluoromethyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate can result in sustained upregulation of antioxidant enzymes, suggesting potential long-term benefits in reducing oxidative stress.

Dosage Effects in Animal Models

The effects of Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate vary with different dosages in animal models. At low doses, the compound has been observed to enhance antioxidant defenses without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a threshold beyond which the compound becomes harmful . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that retain biological activity. These metabolites can further interact with cellular pathways, contributing to the overall effects of the compound.

Transport and Distribution

The transport and distribution of Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects.

Subcellular Localization

Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate exhibits specific subcellular localization patterns that are crucial for its activity . The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can enhance the organelle’s antioxidant capacity by upregulating the expression of mitochondrial antioxidant enzymes.

Eigenschaften

IUPAC Name |

ethyl 4-(difluoromethyl)-2,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2/c1-4-16-11(15)9-7(3)14-6(2)5-8(9)10(12)13/h5,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWGVCQJEAGGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N=C1C)C)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

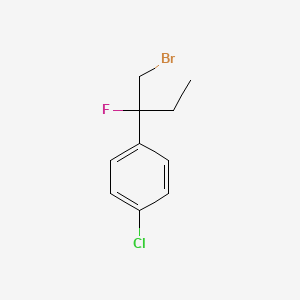

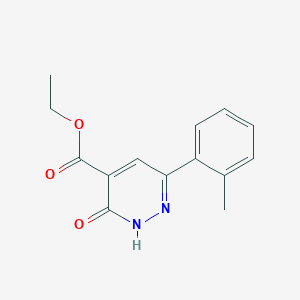

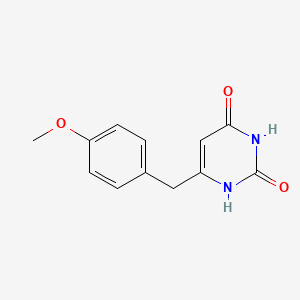

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

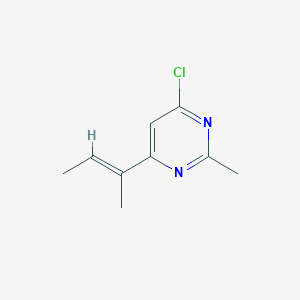

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491927.png)

![2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491928.png)

![5-benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491929.png)

![1-allyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1491931.png)